![molecular formula C12H22N2O4S B2495820 Tert-butyl 4-(1,1-dioxidothietan-3-yl)piperazine-1-carboxylate CAS No. 436852-14-1](/img/structure/B2495820.png)
Tert-butyl 4-(1,1-dioxidothietan-3-yl)piperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-(1,1-dioxidothietan-3-yl)piperazine-1-carboxylate” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to bind to various receptors in the body . The compound also contains a tert-butyl group, a carboxylate ester group, and a 1,1-dioxidothietan-3-yl group .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The piperazine ring can act as a bidentate ligand, binding to metal ions through its nitrogen atoms . The carboxylate ester group can undergo hydrolysis to form a carboxylic acid and an alcohol . The 1,1-dioxidothietan-3-yl group might participate in reactions involving the sulfur atom .Future Directions
As this is a novel compound, future research could focus on synthesizing the compound and studying its properties. It could potentially be used in the development of new drugs, given the presence of the piperazine ring . Further studies could also explore the potential reactivity of the 1,1-dioxidothietan-3-yl group .
properties
IUPAC Name |
tert-butyl 4-(1,1-dioxothietan-3-yl)piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S/c1-12(2,3)18-11(15)14-6-4-13(5-7-14)10-8-19(16,17)9-10/h10H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXTZVIQZGSTOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CS(=O)(=O)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(1,1-dioxidothietan-3-yl)piperazine-1-carboxylate |
Synthesis routes and methods
Procedure details
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